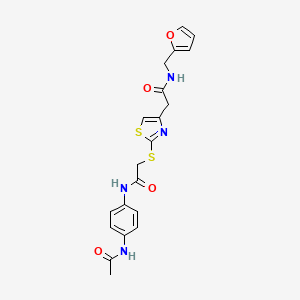
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with the CAS number 941961-01-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O4S2, with a molecular weight of 444.5 g/mol. The structure includes a thiazole ring and a furan moiety, which are known to contribute to the biological activities of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 941961-01-9 |
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing thiazole and furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with varying degrees of potency depending on structural modifications . The presence of the furan moiety may enhance this activity due to its ability to interact with microbial enzymes.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values in the nanomolar range against glioblastoma and breast cancer cells, indicating potent antiproliferative properties . The mechanism of action is believed to involve apoptosis induction, as evidenced by morphological changes in treated cells.
Antioxidant Activity
Another significant aspect of this compound is its antioxidant potential. Studies have reported that related thiazole derivatives can mitigate oxidative stress in cellular models, suggesting that this compound may similarly enhance cellular defenses against oxidative damage .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to reduce markers of inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . This capacity is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 nM, with morphological assessments confirming apoptosis through chromatin condensation and cell shrinkage.
Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-13(25)22-14-4-6-15(7-5-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-3-2-8-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHCVYQNOJKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














